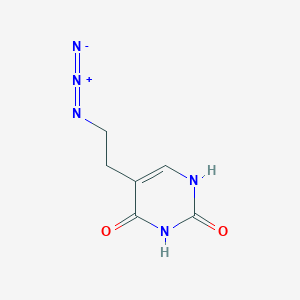
5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both pyrimidine and azide functional groups
準備方法
The synthesis of 5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with an azide source. One common method involves the nucleophilic substitution of a halogenated pyrimidine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
化学反応の分析
5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The pyrimidine ring can undergo oxidation under specific conditions to form various oxidized derivatives.
Common reagents used in these reactions include sodium azide, alkynes, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential antiviral and anticancer agents.
Chemical Biology: The azide group allows for bioorthogonal labeling and conjugation, making it useful for studying biological processes.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The azide group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments.
類似化合物との比較
Similar compounds to 5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione include other azide-containing pyrimidines and heterocyclic compounds. These compounds share similar reactivity due to the presence of the azide group but may differ in their specific biological or chemical properties. For example, 5-azidomethylpyrimidine-2,4(1H,3H)-dione is a closely related compound with similar applications but may have different reactivity or stability under certain conditions.
生物活性
5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and research findings related to its biological effects.
Chemical Structure and Properties
The compound features a pyrimidine core with an azide substituent at the 2-position. Its molecular formula is C7H8N4O2 with a molecular weight of 180.16 g/mol. The presence of the azido group is crucial as it can participate in various chemical reactions, enhancing the compound's biological activity.
Anticancer Properties
Research has indicated that derivatives of pyrimidine-2,4(1H,3H)-diones exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the proliferation of cancer cells. In particular:
- Cytotoxicity : Studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines, including HeLa and CFPAC-1 cells. For example, related compounds have demonstrated IC50 values as low as 0.79 µM in pancreatic cancer cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has also been explored. Compounds within this class have demonstrated activity against a range of bacterial strains:
- Bacterial Inhibition : Studies indicate that certain pyrimidine derivatives can inhibit bacterial growth by interfering with nucleic acid synthesis . The azido group may enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical metabolic pathways. For example, it can inhibit kinases that play a role in cell signaling and proliferation.
- Interaction with DNA : The azido group can facilitate interactions with DNA or RNA, potentially leading to the formation of adducts that disrupt normal nucleic acid function.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors .
Research Findings and Case Studies
A review of recent literature highlights several studies focusing on the biological activity of pyrimidine derivatives:
特性
IUPAC Name |
5-(2-azidoethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c7-11-9-2-1-4-3-8-6(13)10-5(4)12/h3H,1-2H2,(H2,8,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDHLCLUWHFNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














